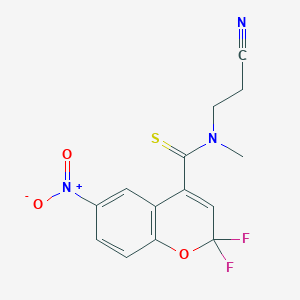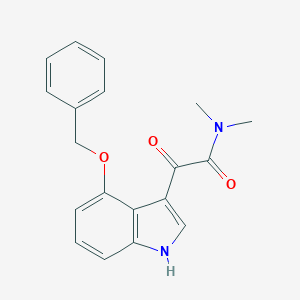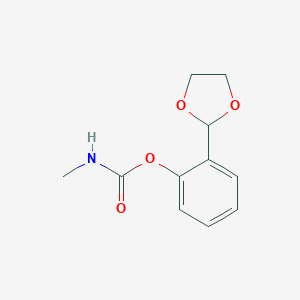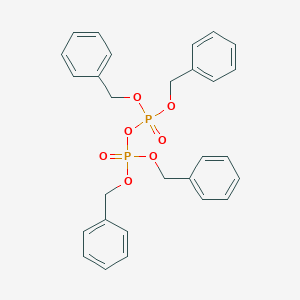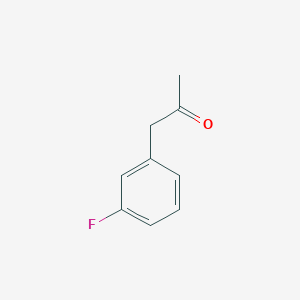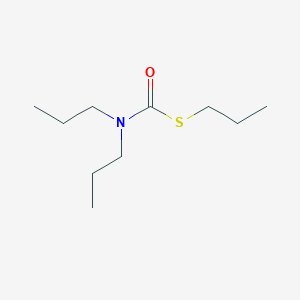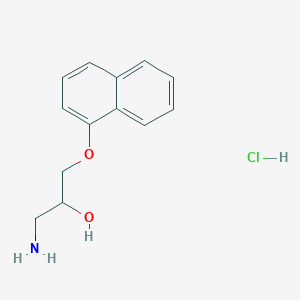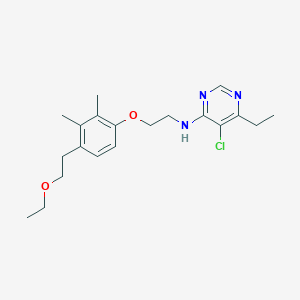
异丙硫兰
描述
Isoprothiolane is the ISO-approved name for diisopropyl 1,3-dithiolan-2-ylidenemalonate (IUPAC name), with the CAS number 50512-35-1 . It is a fungicide used on rice crops . Isoprothiolane belongs to the family of dicarboxylic acids and derivatives, organic compounds containing two carboxylic acid groups .
Molecular Structure Analysis
Isoprothiolane has a molecular formula of C12H18O4S2 . Unfortunately, the specific details about its molecular structure are not available in the retrieved resources.
Chemical Reactions Analysis
Isoprothiolane can be oxidized by ozone and chlorine. Both reactions follow second-order reaction kinetics . In rats, orally dosed Isoprothiolane was metabolized by hydroxylation and hydrolysis, and by cleavage of the dithiolane ring, resulting in carbon dioxide and other low molecular weight metabolites .
Physical And Chemical Properties Analysis
Isoprothiolane has a molecular weight of 290.40 g/mol . Its vapor pressure is 4.93×10-4 Pa at 25 °C . It is soluble in water (48.5mg/L), acetone (4,061g/L), and chloroform (4,126g/L) .
科学研究应用
Crop Protection and Disease Management
Isoprothiolane is a common pesticide used to manage various crop diseases, including rice blasts, brown spot, rice stem rot, and Helminthosporium sigmoideum. Additionally, it inhibits the population of brown plant hoppers and leaf hoppers in rice fields .
Food Safety and Ecosystem Protection
Given its widespread use, establishing sensitive and selective methods for detecting isoprothiolane is crucial for both food safety and ecosystem protection. Recently, perovskite quantum dots (PQDs) have gained interest due to their inherent fluorescence properties. Researchers have successfully synthesized cesium lead bromide (CsPbBr3) PQDs, which exhibit strong green fluorescence. These PQDs effectively detect isoprothiolane through a static quenching effect, with a wide detection range (0.025-25 μM) and low detection limit (10.12 nM) .
Improved Peel Color in Satsuma Mandarin Fruit
Application of isoprothiolane (IPT) to satsuma mandarin fruit 20 to 30 days before harvest has been shown to enhance peel color. However, the precise mechanism by which IPT improves peel coloration is not yet fully understood .
Spectrophotometric Determination
Isoprothiolane can be quantitatively determined using spectrophotometric methods. These methods are valuable for assessing its presence and concentration in various samples .
ABA Metabolism and Grape Berry Development
Studies have explored the effects of IPT application on grape berries. Isoprothiolane influences ABA metabolism and may impact grape development stages and chlorophyll concentrations in berry skin .
作用机制
Target of Action
Isoprothiolane, a systemic fungicide with protective and curative action, primarily targets the phospholipid biosynthesis pathway in organisms . It is particularly effective against the rice blast fungus, Magnaporthe oryzae . The compound’s primary mode of action is the inhibition of the formation of the infecting peg or cell lase secretion .
Mode of Action
Isoprothiolane interacts with its targets by inhibiting the methylation of phospholipids , a crucial step in phospholipid biosynthesis . This interaction disrupts the normal functioning of the cell membrane, leading to a strong inhibition at the penetration stage of the infection cycle of rice blast .
Biochemical Pathways
The affected biochemical pathway is the phospholipid biosynthesis pathway . The inhibition of phospholipid biosynthesis disrupts the integrity of the cell membrane, affecting the organism’s ability to maintain homeostasis . This disruption can lead to downstream effects such as impaired nutrient uptake and growth .
Pharmacokinetics
Isoprothiolane exhibits good absorption and distribution within organisms. In rats, the compound was almost completely absorbed, with peak blood concentrations achieved within 6-9 hours of administration . The compound was widely distributed among tissues, with the highest concentrations found in the liver, kidney, and gastrointestinal tract . Excretion of the compound was mainly via urine and expired air .
Result of Action
The result of Isoprothiolane’s action is the effective control of rice pests, particularly rice blast . By inhibiting phospholipid biosynthesis, Isoprothiolane disrupts the normal functioning of the cell membrane, leading to impaired nutrient uptake and growth . This results in a strong inhibition at the penetration stage of the infection cycle of rice blast .
Action Environment
The efficacy and stability of Isoprothiolane can be influenced by environmental factors. For instance, the compound has been found to have a high potential for particle-bound transport in the environment . Additionally, the compound’s effectiveness can be influenced by the presence of other organisms in the environment, such as Bacillus sp.
安全和危害
Isoprothiolane has been found to be harmful if swallowed . It is a dermal sensitizer in a Magnusson and Kligman maximization test in guinea-pigs . It is not an irritant to rabbit skin, but a mild irritant to the rabbit eye . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
属性
IUPAC Name |
dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHLMYOGRXOCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058110 | |
| Record name | Isoprothiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoprothiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.054 mg/mL at 25 °C | |
| Record name | Isoprothiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isoprothiolane | |
CAS RN |
50512-35-1 | |
| Record name | Isoprothiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50512-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoprothiolane [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050512351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprothiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROTHIOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88HCS898G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoprothiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50 - 54.5 °C | |
| Record name | Isoprothiolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
